5-(1-aminoethyl)-4-methylpyrimidin-2-amine
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Overview
Description
5-(1-aminoethyl)-4-methylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with an appropriate aminoethylating agent. One common method is the alkylation of 4-methylpyrimidine-2-amine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-aminoethyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted pyrimidines.
Scientific Research Applications
5-(1-aminoethyl)-4-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-aminoethyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylpyrimidine-2-amine: Lacks the aminoethyl group, resulting in different chemical and biological properties.
5-(1-aminoethyl)pyrimidine-2-amine: Lacks the methyl group, which can affect its reactivity and interactions.
5-(1-aminoethyl)-4-ethylpyrimidin-2-amine: Contains an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.
Uniqueness
5-(1-aminoethyl)-4-methylpyrimidin-2-amine is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
5-(1-aminoethyl)-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-4(8)6-3-10-7(9)11-5(6)2/h3-4H,8H2,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVWRTAXMQPIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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